molecular formula C10H21BBrNO2 B14056265 4-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

4-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

Cat. No.: B14056265
M. Wt: 278.00 g/mol
InChI Key: AHDMSVITMRAKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is an organic compound that features both bromine and boron atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine typically involves the reaction of 4-bromo-1-butanamine with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Formation of boronic acids.

    Reduction: Formation of 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine involves its ability to participate in cross-coupling reactions. The boron atom in the compound forms a complex with a palladium catalyst, facilitating the transfer of the boron-bound group to an electrophilic partner. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of various organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is unique due to its combination of a bromine atom and a boron-containing dioxaborolane group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H21BBrNO2

Molecular Weight

278.00 g/mol

IUPAC Name

4-bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

InChI

InChI=1S/C10H21BBrNO2/c1-9(2)10(3,4)15-11(14-9)8(13)6-5-7-12/h8H,5-7,13H2,1-4H3

InChI Key

AHDMSVITMRAKRS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCCBr)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.